2-Formylbutane-1,4-diyl diacetate

Description

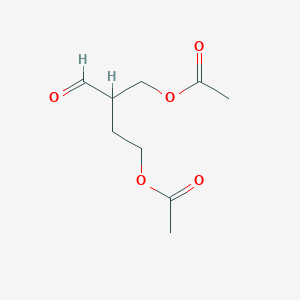

The compound 2-Formylbutane-1,4-diyl diacetate is a hypothetical or less-studied derivative featuring a formyl group (-CHO) and two acetate groups on a butane backbone. While direct references to this specific compound are absent in the provided evidence, structurally related compounds such as cis-2-butene-1,4-diyl diacetate (a diacetate-substituted alkene) and but-2-yne-1,4-diyl diacetate (a diacetate-substituted alkyne) are extensively documented. These analogs are critical in olefin metathesis and polymer synthesis, offering insights into reactivity and functional group compatibility .

Properties

CAS No. |

62103-08-6 |

|---|---|

Molecular Formula |

C9H14O5 |

Molecular Weight |

202.20 g/mol |

IUPAC Name |

[3-(acetyloxymethyl)-4-oxobutyl] acetate |

InChI |

InChI=1S/C9H14O5/c1-7(11)13-4-3-9(5-10)6-14-8(2)12/h5,9H,3-4,6H2,1-2H3 |

InChI Key |

JMJIHGHNBKYZAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCC(COC(=O)C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-2-Butene-1,4-diyl diacetate

- Structure : Features a cis-configured C=C bond with acetate groups at positions 1 and 4.

- Reactivity :

- Applications: Key monomer for synthesizing α,ω-difunctional polymers (e.g., polyesters) . Used in sustainable oleochemical cross-metathesis to produce intermediates like methyl 11-acetoxyundec-9-enoate .

Table 1: Cross-Metathesis of cis-2-Butene-1,4-diyl diacetate with Methyl Oleate

| Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|

| 30 | 92 | 44 |

| 40 | 94 | 55 |

| 50 | 96 | 76 |

Data sourced from catalytic studies using [Ru]-7 (1.5 mol %) .

But-2-yne-1,4-diyl diacetate

- Structure : Contains a C≡C triple bond with terminal acetate groups.

- Reactivity: Limited metathesis utility due to steric and electronic constraints from the triple bond. Forms stable dicobalt hexacarbonyl complexes, highlighting its role in coordination chemistry .

- Applications: Rare in polymer synthesis but valued in niche organometallic applications .

Table 2: Structural and Reactivity Comparison

9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate

Key Differences in Reactivity and Selectivity

- Electronic Effects: The electron-withdrawing acetate groups in cis-2-butene-1,4-diyl diacetate slightly reduce metathesis activity but enhance symmetry-driven product selectivity . The triple bond in but-2-yne-1,4-diyl diacetate impedes metallacycle formation, limiting catalytic turnover .

- Catalyst Compatibility :

- Ru carbene catalysts (e.g., [Ru]-7) achieve >90% conversion with cis-2-butene derivatives but show minimal activity with alkyne analogs .

Preparation Methods

Catalytic Systems and Conditions

-

Catalyst : Rhodium complexes, such as RhH(CO)(PPh₃)₃ or Rh(CO)₂(acac), are preferred due to high regioselectivity.

-

Ligands : Tris(2,4-t-butylphenyl)phosphate or bis(diphenylphosphino)alkanes enhance stability and selectivity.

-

Solvents : Toluene or triethylene glycol dimethyl ether (TEGDME) are used to solubilize reactants and prevent side reactions.

-

Conditions :

Example :

In a 150 mL Hastelloy autoclave, RhH(CO)(PPh₃)₃ (0.54 mmol) catalyzed hydroformylation of cis-1,4-diacetoxy butene (314 mmol) in toluene/TEGDME at 80°C and 60 bar syngas for 26.5 hours yielded 2-formylbutane-1,4-diyl diacetate (Y1) as the primary product, confirmed via GC-MS.

Acidic Workup and Isolation

Post-hydroformylation, the crude mixture undergoes acid treatment (e.g., acetic acid or H₂SO₄) to hydrolyze byproducts like 3-formylbut-3-enyl acetate (Y2) . Distillation under reduced pressure isolates Y1 with >90% purity.

Alternative Catalysts and Substrates

Cobalt and Palladium Catalysts

While Rh dominates, cobalt (Co) and palladium (Pd) catalysts offer cost advantages:

Hydroformylation of 1,4-Butenediol Derivatives

1,4-Butenediol (X) and its esters can be hydroformylated, though competing cyclization to tetrahydrofuran (THF) derivatives necessitates base additives (e.g., K₂CO₃ or triethanolamine).

Conditions :

-

Catalyst: Rh(CO)₂(acac) with diphenylphosphinobutane

-

Solvent: TEGDME

Reaction Mechanism and Selectivity

Hydroformylation proceeds via syn addition of CO and H₂ across the double bond, forming an aldehyde group. Key steps include:

-

Olefin Coordination : cis-1,4-diacetoxy butene binds to the Rh center.

-

Syngas Insertion : CO inserts into the Rh–C bond, followed by H₂ activation.

Regioselectivity : Electron-deficient phosphite ligands favor linear aldehyde (Y1) over branched isomers (Y2–Y4).

Industrial Scalability and Economic Considerations

Feedstock Availability

Process Optimization

-

Continuous Flow Systems : Reduce reaction times and improve yield consistency.

-

Catalyst Recycling : Rh recovery via aqueous extraction minimizes costs.

Comparative Analysis of Methods

| Parameter | Rh-Catalyzed (Y) | Co-Catalyzed (Y) | Pd-Catalyzed (Y) |

|---|---|---|---|

| Temperature (°C) | 80–100 | 120–150 | 90–110 |

| Pressure (bar) | 60–100 | 150–200 | 80–120 |

| Selectivity (%) | 85–90 | 60–70 | 70–80 |

| Catalyst Cost | High | Low | Moderate |

Q & A

Q. What are the optimal reaction conditions for achieving high cross-metathesis selectivity between methyl oleate and cis-2-butene-1,4-diyl diacetate?

Methodological Answer: Optimal conditions involve a ruthenium catalyst (e.g., [Ru]-7) with a 1.5 mol% loading , 5-hour reaction time at 50°C , and an 8-fold excess of cis-2-butene-1,4-diyl diacetate (2) . Under these conditions, 96% conversion of methyl oleate (1) and 76% yield of cross-metathesis products (3 and 4) are achieved (Table 3, ). Higher temperatures suppress self-metathesis of methyl oleate, favoring cross-products (Table 5, ) .

Key Data:

| Parameter | Optimal Value | Yield (3/4) | Self-Metathesis Yield (5/6) |

|---|---|---|---|

| Catalyst Loading | 1.5 mol% | 76% | 10% |

| Temperature | 50°C | 76% | 10% |

| Substrate Ratio (2:1) | 8:1 | 76% | 10% |

Q. How is cross-metathesis efficiency influenced by the steric and electronic properties of ruthenium catalysts?

Methodological Answer: Catalysts with bulky Schiff-base ligands (e.g., [Ru]-7 and [Ru]-8) exhibit superior performance due to enhanced steric shielding , which stabilizes the metallacyclobutane intermediate. For example, [Ru]-7 increases methyl oleate conversion from 15% to 94% and cross-product yields from 2% to 66% compared to first-generation catalysts (Table 2, ) . Catalysts with electron-withdrawing groups (e.g., nitro-substituted ligands) show no significant improvement, emphasizing the dominance of steric effects .

Q. What analytical techniques are critical for characterizing cross-metathesis products?

Methodological Answer:

- Gas Chromatography (GC) with Internal Standards : Quantifies conversion and yield (e.g., methyl oleate conversion monitored via GC in Tables 3–5, ).

- NMR Spectroscopy : Confirms product structures (e.g., δ = 1.96 ppm for acetate groups in cis-2-butene-1,4-diyl diacetate; ).

- Mass Spectrometry (MS) : Validates molecular weights (e.g., m/z = 172 for cis-2-butene-1,4-diyl diacetate; ).

Advanced Research Questions

Q. How can data discrepancies in cross-metathesis yields be resolved when varying catalyst loadings?

Methodological Answer: Discrepancies arise from substrate inhibition at high catalyst loadings . For instance, exceeding 1.5 mol% [Ru]-7 reduces yields due to competing side reactions. Systematic kinetic studies (e.g., time-resolved GC analysis) reveal that reaction equilibrium is reached within 5 hours ; prolonged times do not improve yields (Table 4, ). Adjusting the PhSiCl3 co-catalyst ratio (100:1 relative to [Ru]-7) mitigates deactivation .

Q. What mechanistic insights explain the temperature-dependent shift from self-metathesis to cross-metathesis?

Methodological Answer: At lower temperatures (30°C) , methyl oleate undergoes rapid self-metathesis (44% yield of 5/6) due to higher activation energy for cross-metathesis. At 50°C , thermal activation of cis-2-butene-1,4-diyl diacetate (2) promotes cross-metathesis (76% yield of 3/4) by stabilizing the transition state (Table 5, ). Computational modeling of the metallacyclobutane intermediate could further clarify this shift.

Q. How do protecting groups on substrates influence catalytic performance?

Methodological Answer: Protected substrates (e.g., cis-2-butene-1,4-diyl diacetate) require lower catalyst loadings (1.5 mol%) for quantitative conversions, while unprotected diols (e.g., cis-2-butene-1,4-diol) demand 4.0 mol% catalyst (Table 6, ) . Acetate groups reduce electron density at the double bond, slightly lowering reactivity but improving selectivity .

Q. What strategies optimize the synthesis of polymers from cross-metathesis products?

Methodological Answer: Products like methyl 11-acetoxyundec-9-enoate (3) and undec-2-enyl acetate (4) are polymerized via:

- Polycondensation : Hydrolysis of acetates to α,ω-diols/carboxylic acids for polyester synthesis.

- Ring-Opening Metathesis Polymerization (ROMP) : Using Grubbs catalysts to form polyolefins.

Chain length (C11 from cross-metathesis vs. C18 from self-metathesis) determines polymer flexibility and hydrolytic stability.

3. Data Contradiction Analysis Q. 3.1 Why do some catalysts show inconsistent performance despite similar ligand frameworks? Critical Analysis: Contradictions arise from subtle ligand electronic effects . For example, [Ru]-5–[Ru]-8 all have Schiff-base ligands, but only [Ru]-7 and [Ru]-8 with isopropyl substituents achieve high yields (66–76%). Steric hindrance in these ligands prevents catalyst deactivation, unlike nitro-substituted analogs ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.